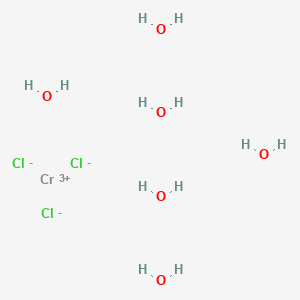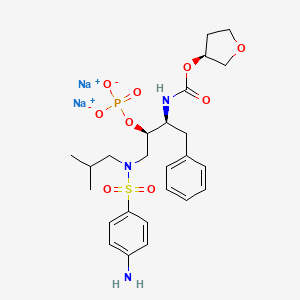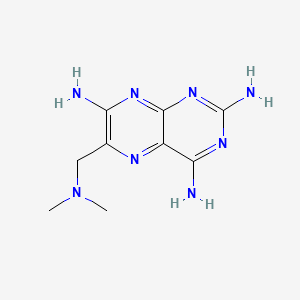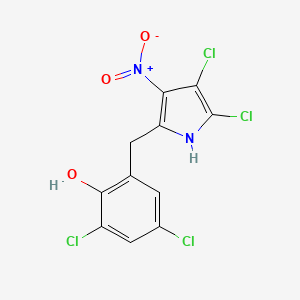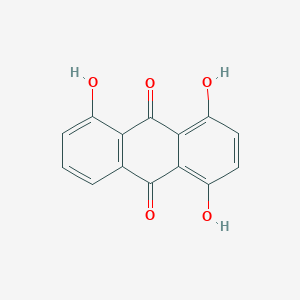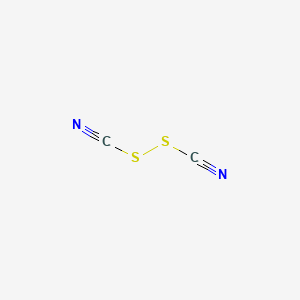
Thiocyanogen
Übersicht
Beschreibung
Thiocyanogen, also known as cyanic dithioperoxyanhydride, is a pseudohalogen derived from the pseudohalide thiocyanate. It has the chemical formula ( \text{C}_2\text{N}_2\text{S}_2 ) and exhibits behavior intermediate between dibromine and diiodine. This hexatomic compound has a molecular structure with the connectivity NCS-SCN and exhibits ( \text{C}_2 ) point group symmetry . This compound is known for its colorless crystalline or liquid form and is highly reactive, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiocyanogen can be synthesized through several methods. One common method involves the reaction of silver thiocyanate with bromine in diethyl ether, which produces this compound along with minor by-products . Another method involves the reaction of silver thiocyanate with disulfur dichloride, although this method often results in disproportionation to sulfur and trisulfur dicyanides .
Industrial Production Methods: In industrial settings, this compound is typically produced by treating an anhydrous suspension of lead thiocyanate in glacial acetic acid with bromine. This process yields a stable 0.1M solution of this compound . Modern syntheses generally follow similar procedures to those developed in the early 20th century, with slight variations to improve yield and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Thiocyanogen undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hypothiocyanous acid in the presence of water.
Addition: this compound reacts with olefinic and acetylenic linkages, adding to the unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Water and other oxidizing agents.
Substitution: Aromatic amines, phenols, and this compound.
Addition: Olefins, acetylenes, and this compound.
Major Products:
Oxidation: Hypothiocyanous acid.
Substitution: Thiocyanated aromatic compounds.
Addition: Thiocyanated olefins and acetylenes.
Wissenschaftliche Forschungsanwendungen
Thiocyanogen has a wide range of applications in scientific research:
Wirkmechanismus
Thiocyanogen exerts its effects primarily through its reactivity as a pseudohalogen. It can oxidize thiocyanate to hypothiocyanous acid, which has antimicrobial properties . The compound’s ability to introduce thiocyano groups into organic molecules makes it a valuable reagent in synthetic chemistry . The molecular targets and pathways involved in its reactions include aromatic amines, phenols, olefins, and acetylenes .
Vergleich Mit ähnlichen Verbindungen
Thiocyanogen is unique among pseudohalogens due to its intermediate behavior between dibromine and diiodine . Similar compounds include:
Dibromine: A halogen with strong oxidizing properties.
Diiodine: Another halogen with similar reactivity but different physical properties.
Hypothiocyanite: A related compound formed from the oxidation of thiocyanate.
This compound’s distinct reactivity and stability in solution make it a valuable reagent in various chemical processes, setting it apart from other pseudohalogens .
Eigenschaften
IUPAC Name |
thiocyanato thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2S2/c3-1-5-6-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMHTVJOHYTUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)SSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198513 | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-14-6 | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOCYANOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME5949L1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


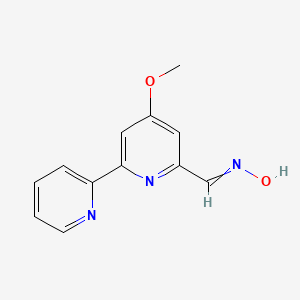
![(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
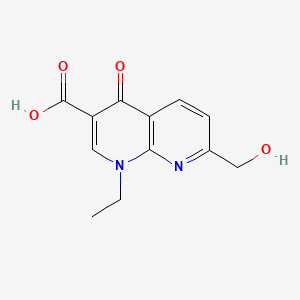
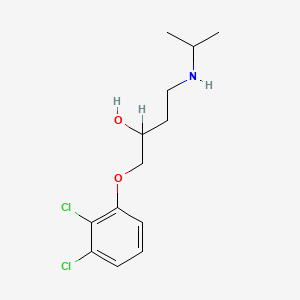
![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)
